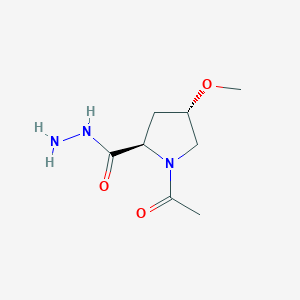
(2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carbohydrazide is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carbohydrazide typically involves the reaction of 4-methoxypyrrolidine with acetic anhydride and hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. The process involves:
Acetylation: 4-methoxypyrrolidine is reacted with acetic anhydride to form 1-acetyl-4-methoxypyrrolidine.
Hydrazinolysis: The acetylated product is then treated with hydrazine hydrate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions: (2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carbohydrazide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of (2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal applications, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
(2R,4S)-Ketoconazole: Shares similar stereochemistry but differs in its functional groups and applications.
(2S,4R)-1-Acetyl-4-methoxypyrrolidine-2-carbohydrazide: The enantiomer of the compound, with different biological activity.
(2R,4S)-2-Methyl-2,3,3,4-Tetrahydroxytetrahydrofuran: Another chiral compound with distinct chemical properties.
Uniqueness: (2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carbohydrazide is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity
Propiedades
Número CAS |
1807938-94-8 |
|---|---|
Fórmula molecular |
C8H15N3O3 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
(2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carbohydrazide |
InChI |
InChI=1S/C8H15N3O3/c1-5(12)11-4-6(14-2)3-7(11)8(13)10-9/h6-7H,3-4,9H2,1-2H3,(H,10,13)/t6-,7+/m0/s1 |
Clave InChI |
DMCIOTVZCDBSMB-NKWVEPMBSA-N |
SMILES isomérico |
CC(=O)N1C[C@H](C[C@@H]1C(=O)NN)OC |
SMILES canónico |
CC(=O)N1CC(CC1C(=O)NN)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-N-[1-(pyridin-3-yl)ethyl]cyclopentan-1-amine](/img/structure/B13308272.png)
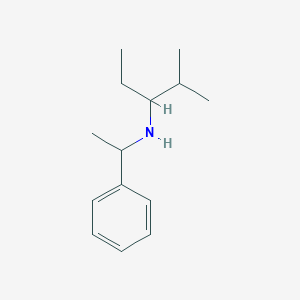
![7-Amino-5-hydroxypyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13308291.png)

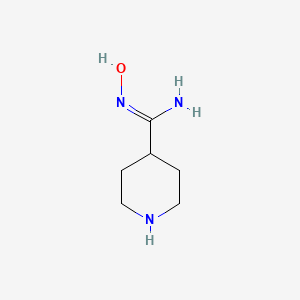
![4-[4-(2-Methoxyethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B13308321.png)
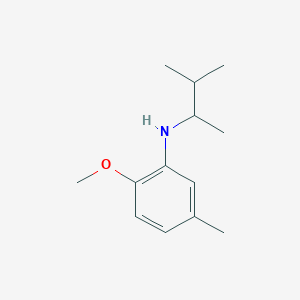


![3-[2-(Methylsulfanyl)ethoxy]azetidine](/img/structure/B13308343.png)
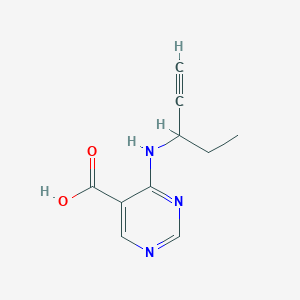
![N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B13308347.png)
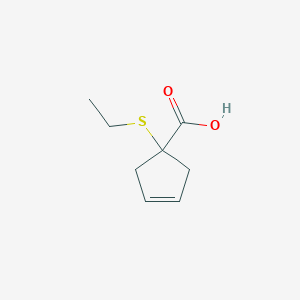
![(1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-YL)methyl]amine](/img/structure/B13308351.png)
